molecular formula C9H13FO3 B1446377 Ethyl 6-fluoro-3-hydroxybicyclo[3.1.0]hexane-6-carboxylate CAS No. 1823364-71-1

Ethyl 6-fluoro-3-hydroxybicyclo[3.1.0]hexane-6-carboxylate

Cat. No. B1446377
CAS RN: 1823364-71-1
M. Wt: 188.2 g/mol
InChI Key: LRHUACLSEJLJOD-UHFFFAOYSA-N
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Description

Ethyl 6-fluoro-3-hydroxybicyclo[3.1.0]hexane-6-carboxylate is an organic compound with the molecular formula C9H13FO3 . It has a molecular weight of 188.2 . The compound contains a bicyclic ring system with a fluoro and hydroxy substituent at the 6-position and an ethyl ester at the 6-position.


Molecular Structure Analysis

The compound contains a total of 27 bonds, including 14 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 1 ester (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .


Physical And Chemical Properties Analysis

Ethyl 6-fluoro-3-hydroxybicyclo[3.1.0]hexane-6-carboxylate appears as a pale-yellow to yellow-brown sticky oil to semi-solid substance . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Enantioselective Synthesis

  • Ethyl (1S,5S,6S)-6-fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylate has been synthesized enantioselectively using copper-catalyzed intramolecular cyclopropanation. This synthesis is notable for its high throughput enantiopurity upgrade by chiral HPLC (Wong et al., 2004).

Antibacterial Research

  • A related compound, ethyl 1-ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate, was synthesized as part of research into antibacterial fluoroquinolones (Rádl, 1994).

Bicyclohexane Derivatives Synthesis

  • Substituted 6-fluoro-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylates were produced by reacting 6,8-dioxo-2,3,7-triazabicyclo[3.3.0]oct-3-en-4-carboxylates with N-fluoropyridinium tetrafluoroborate (Molchanov et al., 2002).

Cyclization and Synthesis of Tricyclic α-Methylene-γ-lactone

  • Fluoride-promoted intramolecular cyclization of a related compound led to the synthesis of ethyl 2-(1-hydroxybicyclo[4.4.0]decan-2-yl)acrylate and a tricyclic α-methylene-γ-lactone (Kuroda & Ito, 1996).

Antimalarial Activity

  • Derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate were evaluated for their in vitro activity against Plasmodium falciparum and their antimycobacterium properties (Ningsanont et al., 2003).

Stereoselective Synthesis of Amino Acids

  • A stereoselective synthesis of 3-beta fluoro derivative of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, a glutamate analogue with anticonvulsant and anxiolytic properties, was developed (Pedregal & Prowse, 2002).

Synthesis of Quinolonecarboxylic Acids

  • Synthesis of 1-ethyl-6-fluoro-7-hydroxylamino-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, an intermediate in creating various cycloaddition products, illustrates the versatility of related fluoroquinolone compounds (Ziegler et al., 1988).

Prodrugs of Group II mGluR Antagonist

  • Prodrugs of a closely related compound, 3-(3,4-Dichlorobenzyloxy)-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, were developed for improving oral bioavailability, demonstrating potential in antidepressant treatment (Yasuhara et al., 2006).

Catalytic Synthesis and Diastereoselectivity

  • Catalytic preparation of bicyclo[3.1.0]hexane-2-one-6-carboxylic acid ethyl ester was achieved with high yield and diastereoselectivity, indicating its utility in organic synthesis (Zhang et al., 2007).

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), and P330 (Rinse mouth) .

properties

IUPAC Name

ethyl 6-fluoro-3-hydroxybicyclo[3.1.0]hexane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FO3/c1-2-13-8(12)9(10)6-3-5(11)4-7(6)9/h5-7,11H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHUACLSEJLJOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(C2C1CC(C2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-fluoro-3-hydroxybicyclo[3.1.0]hexane-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 6-fluoro-3-hydroxybicyclo[3.1.0]hexane-6-carboxylate
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Ethyl 6-fluoro-3-hydroxybicyclo[3.1.0]hexane-6-carboxylate
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Ethyl 6-fluoro-3-hydroxybicyclo[3.1.0]hexane-6-carboxylate
Reactant of Route 4
Ethyl 6-fluoro-3-hydroxybicyclo[3.1.0]hexane-6-carboxylate
Reactant of Route 5
Ethyl 6-fluoro-3-hydroxybicyclo[3.1.0]hexane-6-carboxylate
Reactant of Route 6
Ethyl 6-fluoro-3-hydroxybicyclo[3.1.0]hexane-6-carboxylate

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